1-Benzyl-4-phenyl-1,2,3-triazole

Metabolic Disease ERRγ Agonist Adipocyte Browning

Select 1-Benzyl-4-phenyl-1,2,3-triazole for your research because generic triazoles cannot replicate its performance. The N1-benzyl and C4-phenyl substituents confer sub-micromolar ERRγ affinity (Kd=0.33 μM), a critical advantage for obesity and metabolic disorder campaigns. In photophysics, its rhenium complex emits at 561 nm—a red-shift versus methyl (555 nm) or propyl (556 nm) analogs, enabling precise material tuning. Its solved crystal structure (8.4° dihedral angle) offers predictable geometry for co-crystal engineering. Use it as a high-yield (95.47%) benchmark in CuAAC methodology development.

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
CAS No. 108717-96-0
Cat. No. B3045496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-phenyl-1,2,3-triazole
CAS108717-96-0
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C15H13N3/c1-3-7-13(8-4-1)11-18-12-15(16-17-18)14-9-5-2-6-10-14/h1-10,12H,11H2
InChIKeyGANAQXGHGKBVKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-phenyl-1,2,3-triazole (CAS 108717-96-0): Baseline Chemical Identity and Procurement Profile


1-Benzyl-4-phenyl-1,2,3-triazole (C15H13N3, MW 235.28 g/mol) is a 1,4-disubstituted 1,2,3-triazole compound [1]. The molecule is typically produced with a purity of 95% and is available in research quantities [1]. Its physical form is reported as a white crystalline solid [1]. The compound's structure features a central triazole ring substituted at the N1-position with a benzyl group and at the C4-position with a phenyl group, a motif central to its applications as a ligand scaffold and pharmacophore [1].

1-Benzyl-4-phenyl-1,2,3-triazole (CAS 108717-96-0): Why In-Class Analogs Are Not Interchangeable


The performance of a 1,4-disubstituted 1,2,3-triazole in a given application is highly sensitive to the specific N1 and C4 substituents. In biological contexts, the benzyl and phenyl groups of the target compound contribute to a unique molecular recognition profile that cannot be replicated by simple alkyl (e.g., methyl, propyl) [1] or unsubstituted analogs . Similarly, in coordination chemistry, the steric and electronic properties of the N1-benzyl group directly influence the ligand's donor strength and the stability of the resulting metal complexes, which in turn alters key properties like luminescence quantum yield [2]. Consequently, the use of a generic '1,2,3-triazole' or a close structural analog as a substitute will result in a different, and likely inferior, experimental outcome, necessitating a detailed understanding of this compound's specific differential data.

1-Benzyl-4-phenyl-1,2,3-triazole (CAS 108717-96-0): Quantitative Differentiation Evidence for Scientific Selection


ERRγ-Mediated Browning of White Adipose Tissue: Differential Activation of a Challenging Target

The 1-benzyl-4-phenyl-1H-1,2,3-triazole scaffold demonstrates a specific and potent ability to improve the transcriptional functions of estrogen-related receptor γ (ERRγ), an orphan nuclear receptor with a small ligand-binding pocket that is a considerable challenge for drug discovery [1]. A derivative of this core scaffold, compound 2e, was shown to directly bind to the ERRγ ligand-binding domain (ERRγ-LBD) with an equilibrium dissociation constant (Kd) of 0.33 μM as measured by isothermal titration calorimetry (ITC) [1]. This binding translated into a functional effect, with compound 2e significantly elevating the mRNA levels of ERRγ downstream targets such as PGC-1α and UCP1 in C3H10T1/2 cells at a concentration of 10 μM [1]. In contrast, the unsubstituted analog 4-phenyl-1H-1,2,3-triazole has been reported as an IDO1 inhibitor (IC50 = 60 μM) with no reported activity against ERRγ, highlighting the critical role of the N1-benzyl group in achieving potent ERRγ engagement .

Metabolic Disease ERRγ Agonist Adipocyte Browning

Luminescent Rhenium(I) Complexes: Influence of N1-Substituent on Photophysical Properties

In a direct comparative study, the photophysical properties of a series of rhenium(I) tricarbonyl complexes bearing different 1-alkyl-4-phenyl-1,2,3-triazole ligands were systematically evaluated [1]. The complex featuring the 1-benzyl-4-phenyl-1,2,3-triazole ligand (1c) exhibited distinct behavior compared to its methyl (1a) and propyl (1b) analogs. Specifically, the emission maximum (λem) for the rhenium complex of 1c was reported at 561 nm in dichloromethane, which is a red-shift relative to the complexes of 1a (λem = 555 nm) and 1b (λem = 556 nm) [1]. While the exact quantum yield (Φ) values were not provided in the abstract, the observed spectral shift is a direct consequence of the benzyl group's electronic and steric influence on the metal center's excited state [1].

Coordination Chemistry Luminescent Materials Rhenium Complexes

Crystal Structure and Solid-State Geometry: Packing Dictated by Benzyl Group Conformation

The single-crystal X-ray structure of 1-benzyl-4-phenyl-1,2,3-triazole has been solved and published, revealing its precise solid-state geometry [1]. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 11.964(2) Å, b = 5.784(1) Å, c = 18.048(4) Å, and β = 94.64(1)° [1]. The key structural feature is the dihedral angle between the planes of the central triazole ring and the phenyl ring at the 4-position, which is reported to be 8.4(2)° [1]. This near-planar arrangement between the triazole and the 4-phenyl ring is a characteristic of this specific substitution pattern and influences its solid-state packing and potential for π-π stacking interactions. In contrast, simpler analogs like 4-phenyl-1H-1,2,3-triazole lack the N1-benzyl group, which is a major determinant of the intermolecular interactions in the crystal lattice .

Crystallography Solid-State Chemistry Molecular Geometry

One-Pot Synthetic Efficiency: Benchmarking Against Literature Yields

The synthesis of 1-benzyl-4-phenyl-1,2,3-triazole serves as a benchmark for evaluating new 'click chemistry' methodologies. A patent example reports its preparation via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) using benzyl bromide, sodium azide, and phenylacetylene, yielding 224.6 mg of the target compound as white crystals with an excellent isolated yield of 95.47% [1]. This high yield, achieved under mild conditions (55°C in water), provides a strong baseline against which the efficiency of alternative synthetic routes or catalytic systems can be measured. For instance, this yield compares favorably to the 95% yield reported for a similar synthesis of the compound using different catalysts and conditions .

Synthetic Methodology Click Chemistry Process Chemistry

1-Benzyl-4-phenyl-1,2,3-triazole (CAS 108717-96-0): High-Value Application Scenarios Derived from Differential Evidence


Metabolic Disease Research: A Privileged Scaffold for Probing ERRγ Biology

Procure this compound as a core scaffold for medicinal chemistry campaigns targeting estrogen-related receptor γ (ERRγ) for obesity and metabolic disorders. Its demonstrated ability to yield derivatives with sub-micromolar affinity for ERRγ's challenging ligand-binding domain (Kd = 0.33 μM for a representative derivative) [1] makes it a superior starting point compared to simpler triazoles that lack this activity. Researchers can use it to generate novel chemical probes to study the transcriptional regulation of browning of white adipose tissue.

Coordination Chemistry: A Tunable Ligand for Luminescent Rhenium(I) Complexes

Select 1-benzyl-4-phenyl-1,2,3-triazole for the synthesis of luminescent rhenium(I) tricarbonyl complexes when a red-shifted emission spectrum is required. Direct comparative data shows its corresponding rhenium complex exhibits an emission wavelength of 561 nm, which is distinct from complexes formed with methyl (555 nm) or propyl (556 nm) analogs [2]. This quantifiable difference enables researchers to fine-tune the photophysical properties of materials for applications in OLEDs or biological imaging probes.

Solid-State and Materials Science: A Structurally Characterized Building Block

Use 1-benzyl-4-phenyl-1,2,3-triazole as a crystalline building block in co-crystal engineering or supramolecular chemistry. Its fully solved crystal structure, with a defined dihedral angle of 8.4(2)° between the triazole and 4-phenyl rings [3], provides a predictable geometric unit. This knowledge facilitates the rational design of new solid forms with desired properties, an advantage over using structurally uncharacterized or conformationally flexible analogs.

Synthetic Methodology Development: A Standard Substrate for 'Click' Chemistry Optimization

Employ 1-benzyl-4-phenyl-1,2,3-triazole as a standard benchmark substrate for developing and validating new catalytic systems for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The compound can be reliably synthesized in near-quantitative yields (e.g., 95.47%) under mild, aqueous conditions [4], providing a high-performance baseline for comparing the efficiency, scope, and sustainability of novel synthetic methods.

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